1,3-Dimethyluracil
Overview
Description
1,3-Dimethyluracil is a pyrimidone that is uracil with methyl group substituents at positions 1 and 3 . It has a role as a metabolite and is functionally related to uracil .
Molecular Structure Analysis
The monomer and dimer forms of 1,3-dimethyluracil were studied by semiempirical quantum chemical methods. The stacking structure was also computed. Geometry optimization and frequency calculations were performed in all the forms .
Chemical Reactions Analysis
1,3-Dimethyluracil has been studied in various chemical reactions. For instance, the stability of the C6-centered carbanions derived from 1,3-dimethyluracil has been investigated in the gas phase and in DMSO and water solutions . Additionally, the excited state structural dynamics of 1,3-dimethyluracil (DMU) in water and acetonitrile has been studied by resonance Raman spectroscopy .
Physical And Chemical Properties Analysis
1,3-Dimethyluracil is a pyrimidine derivative. The crystal structure of 1,3-dimethyluracil has been reported . Ultraviolet irradiation of aqueous 1,3-dimethyluracil results in hydration of the 5:6 double bond of the uracil ring to form 1,3-dimethyl-6-oxy-hydrouracil .
Scientific Research Applications
Quantum Chemical Studies
Studies have utilized AM1 semiempirical methods to investigate the dimer form of 1,3-dimethyluracil. These studies focus on obtaining optimum geometric parameters for the monomeric and dimeric forms and comparing these to X-ray diffraction results. Calculations for energies involved in dimer formation and intramolecular CH···O interactions are also a focal point. This research provides comprehensive insights into the electronic structure and thermodynamic parameters of 1,3-dimethyluracil (Palafox, Iza, & Gil, 1994).
Photochemical Behavior
Extensive research has been conducted on the photochemical behavior of 1,3-dimethyluracil. Studies have explored photodimerization in various organic solvents, leading to the formation of cyclobutane-type dimers. The structure, stereochemistry of the dimers, and the role of triplet states as precursors in these reactions are significant areas of interest (Elad, Rosenthal, & Sasson, 1971).
Vibrational Spectroscopy and Structural Analysis
Vibrational spectroscopy and quantum chemical methods have been applied to analyze the molecular structure of 1,3-dimethyluracil. These studies involve recording the vibrational spectrum, proposing structures based on internal rotation and keto-enol tautomerism, and comparing different isomers to determine the most stable structures. The comprehensive vibrational assignment of fundamental frequencies aids in understanding the molecular structure of 1,3-dimethyluracil (Soliman, 2016).
Chemical Reactivity and Mechanistic Studies
Decarboxylation studies of derivatives of 1,3-dimethyluracil have provided insights into reaction intermediates and mechanisms. These studies reveal the nature of nucleophilic intermediates involved in reaction pathways and contribute to a deeper understanding of the chemical reactivity of 1,3-dimethyluracil and its derivatives (Nakanishi & Wu, 1998).
Gas Phase Acid/Base Properties
Investigations into the gas phase acidity and basicity of 1,3-dimethyluracil have been performed using a combination of experimental and theoretical approaches. These studies are crucial for understanding the fundamental chemical properties and the behavior of 1,3-dimethyluracil in various chemical environments (Gronert, Feng, & Chew, 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3-dimethylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-7-4-3-5(9)8(2)6(7)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDBKAHWADVXFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061244 | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1,3-Dimethyluracil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002144 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1,3-Dimethyluracil | |
CAS RN |
874-14-6 | |
Record name | 1,3-Dimethyluracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3-Dimethyluracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874146 | |
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Record name | 1,3-Dimethyluracil | |
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Record name | 2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethyluracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.688 | |
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Record name | 1,3-Dimethyluracil | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN3V9WZ8FN | |
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Record name | 1,3-Dimethyluracil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002144 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
120 °C | |
Record name | 1,3-Dimethyluracil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002144 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.